1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with an ethoxyphenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid typically involves multiple steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol.
Etherification: The 2-(4-ethoxyphenoxy)ethanol is then reacted with another equivalent of ethylene oxide to yield 2-[2-(4-ethoxyphenoxy)ethoxy]ethanol.
Piperidine Substitution: The 2-[2-(4-ethoxyphenoxy)ethoxy]ethanol is then reacted with 4-methylpiperidine under basic conditions to form 1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine.
Formation of the Oxalic Acid Salt: Finally, the 1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine is reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The ethoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted ethoxyphenoxy derivatives.
Scientific Research Applications
1-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C2H2O4/c1-3-21-17-4-6-18(7-5-17)22-15-14-20-13-12-19-10-8-16(2)9-11-19;3-1(4)2(5)6/h4-7,16H,3,8-15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVEJGQYUVVDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCN2CCC(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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